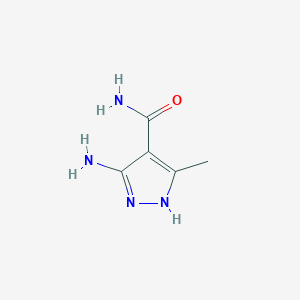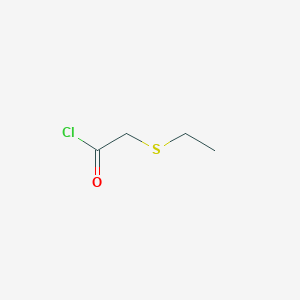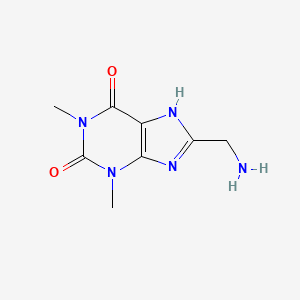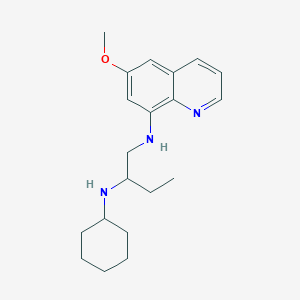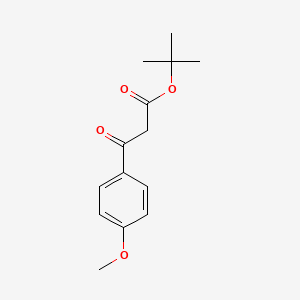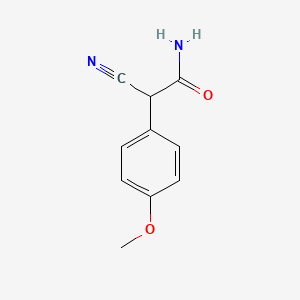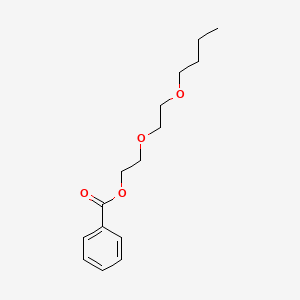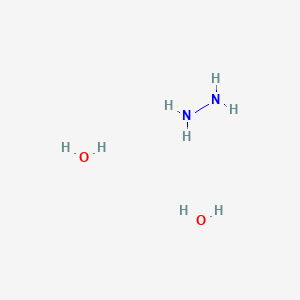
Guanidine, methyl-, mononitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine is a compound with the formula HNC(NH2)2. It is a colorless solid that dissolves in polar solvents . It is a strong base used in the production of plastics and explosives . Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners .
Synthesis Analysis
Guanidine can be obtained from natural sources, being first isolated in 1861 by Adolph Strecker via the oxidative degradation of an aromatic natural product, guanine, isolated from Peruvian guano . A laboratory method of producing guanidine is gentle (180-190 °C) thermal decomposition of dry ammonium thiocyanate in anhydrous conditions . The commercial route involves a two-step process starting with the reaction of dicyandiamide with ammonium salts .Molecular Structure Analysis
From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . Since the guanidine molecule has six π-electrons at the bonding orbitals, the so-called Y-delocalization takes place, which determines the high molecule stability similar to those of aromatic systems .Chemical Reactions Analysis
Guanidine and its derivatives have received much attention because of important applications in many fields, such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . Synthetic preparation approaches to guanidines are still in great demand . Recent developments on synthetic methods include transition-metal-catalyzed guanidine synthesis based on classical methods; catalytic guanylation reaction of amines with carbodiimides; and tandem catalytic guanylation/cyclization reactions .Physical and Chemical Properties Analysis
Guanidine is a strong organic base existing primarily as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant .作用機序
Safety and Hazards
Guanidine can cause severe gastrointestinal symptoms (nausea, vomiting, and diarrhea), bone marrow suppression, renal insufficiency, and other hematologic abnormalities (anemia, leucopenia) . Severe guanidine intoxication is characterized by nervous hyperirritability, fibrillary tremors and convulsive contractions of muscle, salivation, vomiting, diarrhea, hypoglycemia, and circulatory disturbances .
将来の方向性
特性
CAS番号 |
546-82-7 |
|---|---|
分子式 |
C2H8N4O3 |
分子量 |
136.11 g/mol |
IUPAC名 |
2-methylguanidine;nitric acid |
InChI |
InChI=1S/C2H7N3.HNO3/c1-5-2(3)4;2-1(3)4/h1H3,(H4,3,4,5);(H,2,3,4) |
InChIキー |
YPHRUNNJDBFKHK-UHFFFAOYSA-N |
SMILES |
CN=C(N)N.[N+](=O)(O)[O-] |
正規SMILES |
CN=C(N)N.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


